N-(1-phenylethyl)naphthalene-2-sulfonamide
Description
N-(1-Phenylethyl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted at the 2-position with a sulfonamide group linked to a 1-phenylethyl moiety. Its synthesis involves copper-catalyzed benzylic C-H amination, yielding a white solid with a moderate 12% isolated yield under optimized conditions (110°C, 48 hours, Cu(BF₄)₂·6H₂O catalyst) . Structural validation via ¹H/¹³C NMR, IR, and HRMS confirms its molecular formula (C₁₈H₁₇NO₂S), with distinct aromatic proton signals at δ 7.20–8.50 ppm and a benzylic CH₃ group at δ 1.60 ppm . This compound’s rigid naphthalene scaffold and sulfonamide functionality make it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-phenylethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(15-7-3-2-4-8-15)19-22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEFAYBPKATUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(1-Phenylethyl)naphthalene-2-sulfonamide, also known as DNS-S-PEA, is primarily used as a fluorophore. Fluorophores are chemical compounds that can re-emit light upon light excitation. The primary targets of DNS-S-PEA are various nitroaromatic compounds.
Mode of Action
DNS-S-PEA interacts with its targets (nitroaromatic compounds) through a process known as fluorescence quenching. Upon excitation at a specific wavelength (341 nm), DNS-S-PEA emits light at a different wavelength (522 nm). When nitroaromatic compounds are present, they absorb the emitted light, causing a decrease in fluorescence intensity. This change in fluorescence can be measured, allowing for the detection and quantification of nitroaromatic compounds.
Biochemical Pathways
For instance, nitroaromatic compounds are often used in explosives, pesticides, dyes, and pigments, and some are known to be toxic and carcinogenic. Therefore, the ability to detect these compounds can be crucial in environmental safety control and terrorism prevention.
Result of Action
The primary result of DNS-S-PEA’s action is the detection of nitroaromatic compounds. It exhibits a linear fluorescence quenching response toward increasing concentrations of nitroaromatics. This allows for the sensitive and selective detection of these compounds in various solutions and real samples.
Biological Activity
N-(1-phenylethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a sulfonamide group and a phenylethyl moiety. This structural arrangement is significant for its interaction with biological targets.
1. Antimicrobial Properties
The compound exhibits antimicrobial activity, primarily attributed to the sulfonamide group, which can mimic para-aminobenzoic acid (PABA). This mimicry allows it to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting bacteriostatic effects .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting fatty acid binding proteins (FABPs), particularly FABP4, which is implicated in metabolic and inflammatory diseases . Inhibitors of FABP4 have shown promise in improving glucose and lipid metabolism in animal models, suggesting potential therapeutic applications in conditions like diabetes .
3. Antitumor Activity
Sulfonamides have been linked to antitumor activities. The compound’s structure allows it to interact with various cellular pathways involved in tumor growth and survival. Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells, although specific data on this compound remains limited .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By mimicking PABA, the compound inhibits essential bacterial enzymes.
- Modulation of Lipid Metabolism : Its interaction with FABPs affects lipid metabolism and inflammation.
- Induction of Apoptosis : Potentially activates apoptotic pathways in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Anti-inflammatory | Inhibition of FABP4 | |
| Antitumor | Induction of apoptosis |
Research Insights
A study investigating the structure-based design of naphthalene derivatives highlighted the potential of such compounds as selective FABP4 inhibitors. Compounds derived from naphthalene showed improved binding affinities compared to existing drugs, indicating a promising avenue for drug development .
Scientific Research Applications
Chemical Properties and Structure
N-(1-phenylethyl)naphthalene-2-sulfonamide has the molecular formula and is characterized by a naphthalene ring substituted with a sulfonamide group. Its structure facilitates interactions with biological targets, making it a candidate for drug development.
Therapeutic Applications
1. Neurological Disorders
Research indicates that compounds similar to this compound may act as antagonists at glutamate receptors, specifically GluR6. This mechanism suggests potential therapeutic applications in treating:
- Acute Neurological Disorders : Conditions such as stroke, cerebral ischemia, and head trauma may benefit from the neuroprotective effects of this compound.
- Chronic Neurological Disorders : There is evidence supporting its use in managing Alzheimer's disease, Parkinson's disease, and other cognitive disorders linked to glutamate dysfunction .
2. Anticonvulsant Activity
The compound has been explored for its anticonvulsant properties. Studies have shown that related sulfonamide derivatives exhibit significant activity against induced seizures in animal models, suggesting that this compound could be effective in treating epilepsy .
Case Studies and Research Findings
Case Study 1: Anticonvulsant Screening
A study conducted by Farag et al. synthesized various sulfonamide derivatives and screened them for anticonvulsant activity using pentylenetetrazole-induced seizures in mice. The findings indicated that certain derivatives showed promising results, leading to further exploration of their mechanisms .
Case Study 2: Neuroprotective Effects
Research on naphthalene derivatives has demonstrated their potential in protecting neurons from glutamate-induced excitotoxicity. This neuroprotective effect is particularly relevant for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Chemical Reactions Analysis
Catalytic Transformations
Sulfonamides like N-(1-phenylethyl)naphthalene-2-sulfonamide can participate in transition-metal-catalyzed cross-coupling reactions , such as those involving nickel or palladium. For example:
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Nickel-catalyzed intramolecular reactions : The sulfonamide group can act as a directing group, enabling oxidative addition and transmetalation steps. This mechanism is analogous to reactions where sulfonamides undergo cyclopropanation via nickel-catalyzed cross-electrophile coupling .
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Enantioselective cross-coupling : Palladium-catalyzed reactions with chiral ligands (e.g., Josiphos) may enable enantioselective C–C bond formation, as demonstrated in related systems .
Nucleophilic Substitution
The sulfonamide nitrogen can undergo nucleophilic substitution under basic or acidic conditions, replacing the phenethyl group with other nucleophiles. This reactivity is critical for further functionalization, such as introducing bioactive groups.
Biological Activity
While direct data for this compound is limited, sulfonamides broadly exhibit:
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Antibacterial activity : Via inhibition of bacterial dihydropteroate synthase, which disrupts folate biosynthesis .
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Trypanocidal activity : Arylsulfonamides show modest activity against Trypanosoma parasites, though selectivity often falls short of therapeutic thresholds .
Table 1: General Sulfonamide Activity Trends
| Property | Example Data | Reference |
|---|---|---|
| Dihydropteroate synthase inhibition | Bacteriostatic effect | |
| Trypanocidal IC₅₀ | ~3.8 µM (for analogs) | |
| Cytotoxicity (L929 cells) | >2000 µM |
NMR Spectroscopy
The compound is typically characterized via ¹H and ¹³C NMR :
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¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), methylene groups (δ 2.5–3.5 ppm), and sulfonamide NH (δ 9.0–10.0 ppm).
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¹³C NMR : Signals for carbonyl carbons (δ 140–150 ppm), aromatic carbons (δ 120–135 ppm), and aliphatic carbons (δ 25–40 ppm) .
Table 2: Representative NMR Data for Sulfonamides
| Nucleus | Shift Range (ppm) | Key Features |
|---|---|---|
| ¹H | 7.0–8.5 | Aromatic protons |
| ¹H | 2.5–3.5 | CH₂ groups |
| ¹³C | 140–150 | Sulfonamide carbonyl |
Stability and Isomerization
Sulfonamides with chiral centers (e.g., phenethyl substituents) may exhibit orientational chirality or atropisomerism, depending on steric hindrance. For example, naphthalene-based sulfonamides with bulky substituents can form stable atropisomers due to restricted rotation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Side-Chain Modifications : Fluorination (e.g., R-F in ) or adamantane incorporation () enhances biological activity, while methyl groups improve lipophilicity .
- Synthesis Efficiency : Yields vary significantly; this compound is synthesized at 12% yield , whereas fluorinated analogues (e.g., 2g in ) achieve 43% yields via optimized protocols.
Pharmacological and Functional Comparisons
- Butyrylcholinesterase (BChE) Inhibition : Derivatives like (±)[¹¹C]N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide ([¹¹C]4) show potent BChE inhibition (IC₅₀ < 10 nM), attributed to the sulfonamide’s interaction with catalytic serine residues .
- Antioxidant Activity: Adamantane-linked naphthalene sulfonamides (e.g., compound 2b in ) exhibit radical-scavenging properties, outperforming non-adamantane analogues due to steric and electronic effects .
- Ferroelectric Applications : Naphthalenediimide derivatives (e.g., S-/R-H in ) demonstrate martensitic phase transitions, a property absent in simpler sulfonamides, highlighting the role of extended π-systems .
Q & A
Q. What are the optimal synthetic routes for N-(1-phenylethyl)naphthalene-2-sulfonamide, and how can purity be ensured post-synthesis?
Methodological Answer: The compound can be synthesized via copper-catalyzed benzylic C-H amination, as demonstrated in non-directed catalytic amination protocols. Post-synthesis purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or dichloromethane. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and corroboration via and NMR spectroscopy. For example, NMR in CDCl should display distinct signals for the sulfonamide group (~115-125 ppm) and aromatic carbons (125-140 ppm) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a combination of:
- NMR : Look for characteristic peaks: the sulfonamide NH proton (~7.5-8.5 ppm, broad singlet), phenylethyl group protons (doublets for chiral center, ~1.5-1.7 ppm for CH), and aromatic protons (multiplet, ~7.0-8.3 ppm).
- NMR : Key signals include the sulfonamide sulfur-linked carbon (~55-60 ppm) and naphthalene carbons (~125-140 ppm) .
- FT-IR : Confirm sulfonamide S=O stretching vibrations (~1320-1360 cm and 1140-1180 cm) and N-H bending (~1550 cm) .
Q. What solvent systems are suitable for solubility and crystallization studies of this compound?
Methodological Answer: The compound exhibits moderate solubility in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), but limited solubility in water. For crystallization, slow evaporation from ethanol or acetonitrile at 4°C is effective. Crystallographic data (e.g., SHELXL refinement) can resolve polymorphic variations, as seen in related sulfonamide structures .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) against targets like cholinesterase enzymes (PDB: 4B0C) can identify binding modes. For example, the naphthalene ring may engage in π-π stacking with aromatic residues, while the sulfonamide group forms hydrogen bonds with catalytic serines .
Q. What experimental strategies resolve contradictions in toxicological data for naphthalene-derived sulfonamides?
Methodological Answer: Contradictions in toxicity studies (e.g., hepatic vs. renal effects) require:
- Dose-response analysis : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (repeated dose 28-day).
- Mechanistic studies : Use in vitro models (HepG2 cells for hepatotoxicity, HEK293 for renal) to assess oxidative stress (ROS assays) and mitochondrial dysfunction (JC-1 staining).
- Cross-species validation : Compare murine and human metabolic profiles (LC-MS/MS) to identify species-specific metabolites .
Q. How can crystallographic data improve the design of sulfonamide-based enzyme inhibitors?
Methodological Answer: High-resolution X-ray structures (e.g., using SHELX programs) reveal conformational flexibility and key interactions. For instance, in human butyrylcholinesterase complexes, the sulfonamide’s orientation relative to the catalytic triad (Ser198, His438) determines inhibitory potency. Refinement with SHELXL and validation via R (<0.25) ensure model accuracy .
Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for sulfonamides).
- pH-solubility profiling : Use shake-flask method across pH 1–10 to identify optimal storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamides?
Methodological Answer:
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., cholinesterase inhibition via Ellman’s method).
- Structural alignment : Overlay crystallographic data (Mercury software) to identify critical substituent effects.
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

